3-(Trifluorométhyl)benzofurane

Vue d'ensemble

Description

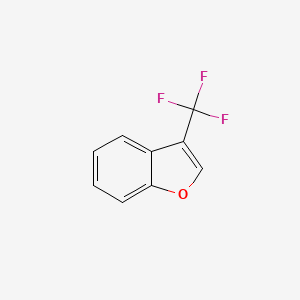

3-(Trifluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The trifluoromethyl group attached to the benzofuran ring enhances its chemical properties, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and material science .

Applications De Recherche Scientifique

Pharmaceutical Applications

The trifluoromethyl group in 3-(trifluoromethyl)benzofuran contributes to its potential as a pharmaceutical agent. This moiety is known to improve lipophilicity, metabolic stability, and protein-binding affinity, which are critical attributes for drug development.

Antiinflammatory and Analgesic Agents

Research has demonstrated that benzofuran derivatives, including those with trifluoromethyl substitutions, exhibit notable anti-inflammatory and analgesic activities. For instance, a series of pyrazoles containing benzofuran and trifluoromethyl moieties were synthesized and evaluated for their efficacy against inflammation. The compounds showed significant inhibition of paw edema in animal models, indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Studies have highlighted the antibacterial and antifungal activities of 3-(trifluoromethyl)benzofurans synthesized via domino cyclization methods. These compounds demonstrated effective inhibition against various microbial strains, suggesting their applicability in treating infections .

Agrochemical Applications

The unique properties of 3-(trifluoromethyl)benzofuran also extend to agrochemicals. The trifluoromethyl group can enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability in plants. This characteristic is particularly beneficial for developing new agrochemical formulations that require lower application rates while maintaining effectiveness.

Materials Science

In materials science, compounds like 3-(trifluoromethyl)benzofuran can be utilized in the development of advanced materials with specific properties such as thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance their performance under extreme conditions.

Synthesis Techniques

The synthesis of 3-(trifluoromethyl)benzofuran can be achieved through various methods, including:

- Domino Cyclization : A one-step synthesis from readily available 2-alkynylphenols using [CuCF₃] as a reagent has been reported, showcasing its efficiency in producing this compound with high yields .

- Pyrazole Derivatives : The formation of pyrazole derivatives from benzofuran precursors highlights the versatility of this compound in generating bioactive entities .

Numerous studies have explored the biological activities associated with 3-(trifluoromethyl)benzofuran derivatives:

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and potential therapeutic drugs for diseases like hepatitis C .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells

Biochemical Pathways

Benzofuran compounds have been associated with a variety of biological activities, suggesting they may affect multiple pathways . For instance, some benzofuran derivatives have shown anti-hepatitis C virus activity, indicating they may interact with pathways related to viral replication .

Result of Action

Benzofuran derivatives have been associated with significant cell growth inhibitory effects in various types of cancer cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)benzofuran typically involves the cyclization of 2-(trifluoromethyl)phenol with appropriate reagents. One common method includes the reaction of 2-(trifluoromethyl)phenol with a base such as potassium carbonate in the presence of a palladium catalyst to form the benzofuran ring . Another method involves the use of trifluoromethyl hypofluorite (CF₃OF) to introduce the trifluoromethyl group followed by cyclization .

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)benzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Trifluoromethyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions include oxidized benzofuran derivatives, reduced benzofuran compounds, and substituted benzofuran derivatives .

Comparaison Avec Des Composés Similaires

2-Trifluoromethylfuran: Exhibits oxytocin antagonist properties.

3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

2-Trifluoromethylfuran: Shows antimalarial activity.

Uniqueness: 3-(Trifluoromethyl)benzofuran is unique due to its specific trifluoromethyl substitution on the benzofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

3-(Trifluoromethyl)benzofuran is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacology based on diverse research findings.

Chemical Structure and Synthesis

The structure of 3-(trifluoromethyl)benzofuran features a benzofuran core with a trifluoromethyl group (-CF₃) attached. The introduction of this group is known to enhance the pharmacodynamic and pharmacokinetic properties of compounds, improving their binding affinity and metabolic stability . Various synthetic routes have been developed to produce this compound, including the use of trifluoromethylation techniques that yield high regioselectivity and efficiency .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 3-(trifluoromethyl)benzofuran. In vitro assessments demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain benzofuran derivatives exhibited IC₅₀ values ranging from 1.48 to 68.9 µM against lung cancer cell lines A549 and NCI-H23 . The most potent compounds showed effects comparable to established anticancer agents like staurosporine, indicating a promising avenue for further research in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have also been documented. Compounds with the trifluoromethyl substitution showed significant inhibition of carrageenan-induced paw edema in animal models, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism appears to involve modulation of inflammatory pathways, although the exact interactions at the molecular level require further elucidation.

Other Biological Activities

In addition to anticancer and anti-inflammatory activities, 3-(trifluoromethyl)benzofuran derivatives have been investigated for various other pharmacological effects:

- Antioxidant Activity : Several studies indicate that these compounds exhibit antioxidant properties, which may contribute to their overall therapeutic profiles .

- Anticonvulsant Effects : Some derivatives have shown promise in reducing seizure activity in preclinical models, suggesting potential applications in epilepsy treatment .

- Analgesic Properties : The analgesic effects of these compounds were noted in pain models, indicating their utility in pain management strategies .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of 3-(trifluoromethyl)benzofuran with various biological targets. These studies reveal strong interactions with key proteins involved in cancer progression and inflammation, supporting the observed biological activities . For example, docking analyses indicated favorable binding energies with receptors associated with GABAergic signaling pathways, which could explain some of the neuroprotective effects observed in animal models .

Summary of Research Findings

| Biological Activity | IC₅₀ Values (µM) | Mechanism |

|---|---|---|

| Anticancer (A549 cell line) | 1.48 - 68.9 | Cell cycle arrest and apoptosis induction |

| Anti-inflammatory | N/A | Inhibition of paw edema |

| Antioxidant | N/A | Scavenging free radicals |

| Anticonvulsant | N/A | Modulation of neurotransmitter systems |

| Analgesic | N/A | Interaction with pain pathways |

Case Studies

- Anticancer Efficacy : A study evaluated several benzofuran derivatives for their cytotoxic effects on A549 and NCI-H23 cell lines. The most active compound demonstrated an IC₅₀ value comparable to staurosporine, indicating its potential as a lead compound for further development .

- Inflammation Model : In a carrageenan-induced paw edema model, specific benzofuran derivatives significantly reduced inflammation compared to controls, highlighting their therapeutic potential in treating inflammatory diseases .

Propriétés

IUPAC Name |

3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXPWVFSOLFAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is there interest in exploring the synthesis of 3-(Trifluoromethyl)benzofuran derivatives?

A2: The trifluoromethyl (CF3) group is a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. [] Therefore, developing efficient synthetic methods for 3-(Trifluoromethyl)benzofuran, a versatile building block, is crucial for accessing a broader range of potentially bioactive molecules for drug discovery.

Q2: Are there any challenges associated with the copper-mediated synthesis of 3-(Trifluoromethyl)benzofuran?

A3: Yes, using trifluoromethyl iodide and copper powder in the synthesis of 3-(Trifluoromethyl)benzofuran can lead to the formation of undesired byproducts. These include 2-(trifluoromethyl)benzofuran and pentafluoroethyl derivatives, potentially arising from the decomposition of trifluoromethylcopper into cuprous fluoride and difluorocarbene. [] This decomposition can then trigger further reactions, impacting the yield and purity of the desired 3-(Trifluoromethyl)benzofuran.

Q3: What makes the one-pot synthesis of 3-trifluoromethyl benzofuranols using trifluoromethyl diazomethane advantageous?

A4: This method utilizes readily available starting materials like substituted salicylaldehydes and trifluoroethylamine (precursor to trifluoromethyl diazomethane). [] This accessibility makes the synthesis more practical and cost-effective. Furthermore, the one-pot procedure simplifies the process, minimizing purification steps and improving overall efficiency compared to multi-step alternatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.